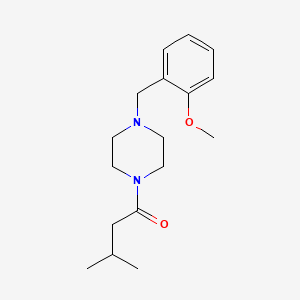![molecular formula C18H17NO6 B5764962 methyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B5764962.png)
methyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate, also known as FMBA, is a synthetic compound that has gained significant attention in the field of scientific research. This compound has been studied extensively due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.
科学的研究の応用
Methyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate has been studied extensively due to its potential applications in various fields of scientific research. In the field of medicine, this compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been studied for its potential use as an anticancer agent, with promising results in preclinical studies.
In the field of pharmacology, this compound has been shown to possess potent antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease. This compound has also been studied for its potential use as a neuroprotective agent, with promising results in animal models of neurodegenerative diseases.
作用機序
The mechanism of action of methyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. This compound has been shown to inhibit the activity of various enzymes involved in these pathways, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. This compound has also been shown to possess antiproliferative effects, making it a potential candidate for the treatment of cancer.
実験室実験の利点と制限
One of the main advantages of methyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate is its potent anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of methyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate. One of the main areas of research is the development of more efficient synthesis methods for this compound, which could improve its availability and reduce its cost. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in various fields of scientific research.
合成法
Methyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate can be synthesized through a multistep process involving the reaction of 4-hydroxybenzoic acid with various reagents. The first step involves the formation of an ester intermediate, which is then treated with a reagent such as thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-formyl-2-methoxyphenol to form the desired product, this compound.
特性
IUPAC Name |
methyl 4-[[2-(4-formyl-2-methoxyphenoxy)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6/c1-23-16-9-12(10-20)3-8-15(16)25-11-17(21)19-14-6-4-13(5-7-14)18(22)24-2/h3-10H,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPMMGRJSRGKRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5764888.png)



![N'-[(4-ethoxybenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5764920.png)
![4-chloro-3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5764927.png)

![methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate](/img/structure/B5764935.png)
![ethyl 5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5764937.png)



